molecular formula C12H17BO2 B1323007 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane CAS No. 380481-66-3

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane

Cat. No.: B1323007
CAS No.: 380481-66-3
M. Wt: 204.08 g/mol
InChI Key: ZSPBWRPQSPRISS-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is an organoboron compound characterized by a boron atom bonded to a dioxaborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane typically involves the reaction of p-tolylboronic acid with a suitable diol under dehydrating conditions. One common method includes the use of a catalytic amount of an acid or base to facilitate the formation of the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron center.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boron center is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored as a precursor for the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron center with various molecular targets. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular pathways involved include the uptake and retention of the compound by cancer cells, followed by its activation through neutron capture.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaphosphorinan-2-yl disulfides: Similar in structure but contains sulfur and phosphorus atoms.

    5,5-Dimethyl-2,2’-bipyridine: Contains a bipyridine moiety instead of a dioxaborinane ring.

Uniqueness

5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane is unique due to its boron-containing dioxaborinane ring, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential use in BNCT highlight its significance compared to similar compounds.

Properties

IUPAC Name

5,5-dimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-4-6-11(7-5-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPBWRPQSPRISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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